3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile is a chemical compound recognized for its structural complexity and potential applications in medicinal chemistry. With the Chemical Abstracts Service (CAS) number 2092832-64-7, this compound is categorized under the class of pyrrolo-triazine derivatives. Its molecular formula is , and it has a molecular weight of approximately 201.23 g/mol. The compound features a unique pyrrolo-triazine moiety that contributes to its biological activity and chemical properties .
The synthesis of 3-amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile can be achieved through various synthetic routes involving the construction of the pyrrolo-triazine framework followed by functionalization to introduce the amino and nitrile groups. One notable method involves:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity. For instance, reactions may be optimized using polar aprotic solvents to enhance solubility and reactivity of intermediates.
The structure of 3-amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile can be represented in various formats including its SMILES notation: N#CC(CN)CC1=C2C=NC=NN2C=C1. This notation captures the connectivity and arrangement of atoms within the molecule.
Key structural characteristics include:
3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile may participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be modulated by altering reaction conditions such as pH or temperature, which can affect the stability of intermediates formed during these reactions.
The mechanism of action for 3-amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile is primarily associated with its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures may act as inhibitors or modulators of specific kinases implicated in cancer progression, suggesting potential therapeutic applications in oncology .
The physical properties of 3-amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile include:
Chemical properties include:
3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile has been explored for various applications including:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6